2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
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Overview
Description
“2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-” is a chemical compound . It was obtained in 80% yield via the Einhorn variation of the Schotten–Baumann method by (+)-camphor hydrazide condensation with valproic acid (VPA) chloride .
Synthesis Analysis
The synthesis of this compound involves the condensation of (+)-camphor hydrazide with valproic acid (VPA) chloride . This process is known as the Einhorn variation of the Schotten–Baumann method .Molecular Structure Analysis
The structure of the titled compound was verified by Raman, FTIR, 1 H-NMR, and 13 C-NMR spectral analysis along with FAB-mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the Einhorn variation of the Schotten–Baumann method . This method involves the condensation of (+)-camphor hydrazide with valproic acid (VPA) chloride .Scientific Research Applications
- Application : 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide was synthesized from (+)-camphor hydrazide and valproic acid chloride. It demonstrated potential anticonvulsant activity in chemically- and electrically-induced seizure models .
- Example : Conjugating l-menthol with GABA facilitated BBB penetration, resulting in increased anticonvulsant potency .
- Characterization : The compound’s structure was verified using Raman, FTIR, 1H-NMR, and 13C-NMR spectral analyses, along with FAB-mass spectrometry .
Anticonvulsant Activity
Terpenoid-Based Drug Delivery
Synthetic Methodology
Structural Insights
Mechanism of Action
Target of Action
It’s known that the compound has been tested as a potential anticonvulsant agent . Anticonvulsant agents typically work by reducing excessive brain activity, and they often target ion channels or neurotransmitter receptors to inhibit the rapid firing of neurons .
Mode of Action
It’s known that the compound was obtained via the einhorn variation of the schotten–baumann method by (+)-camphor hydrazide condensation with valproic acid (vpa) chloride . This suggests that the compound might share some of the mechanisms of action of VPA, which is a well-known antiepileptic drug .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .
Pharmacokinetics
It’s known that the compound was successfully tested as a potential anticonvulsant agent based on models of chemically- and electrically-induced seizures . This suggests that the compound can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
Its potential anticonvulsant activity suggests that it may help to reduce neuronal excitability and prevent the rapid, uncontrolled firing of neurons that is characteristic of seizures .
Future Directions
The compound has been tested as a potential anticonvulsant agent , suggesting that future research could focus on further exploring its therapeutic potential. Additionally, given the compound’s synthesis from valproic acid (VPA), future directions could also include exploring modifications of the VPA molecule to reduce associated adverse effects .
properties
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-11(15)14-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUHEWITUKHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396919 |
Source
|
Record name | 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
121204-89-5 |
Source
|
Record name | 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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